molecular formula C8H10O2 B12291160 1,3-Cyclopentanedione, 2-(2-propenyl)- CAS No. 67136-10-1

1,3-Cyclopentanedione, 2-(2-propenyl)-

Cat. No.: B12291160
CAS No.: 67136-10-1
M. Wt: 138.16 g/mol
InChI Key: DMZQFYFIHVSEBA-UHFFFAOYSA-N
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Description

1,3-Cyclopentanedione, 2-(2-propenyl)- is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol This compound is a derivative of cyclopentanedione, where one of the hydrogen atoms is replaced by a 2-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclopentanedione, 2-(2-propenyl)- can be synthesized through various synthetic routes. One common method involves the alkylation of 1,3-cyclopentanedione with an appropriate allyl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1,3-Cyclopentanedione and allyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is stirred and heated to promote the alkylation reaction, resulting in the formation of 1,3-Cyclopentanedione, 2-(2-propenyl)-.

Industrial Production Methods

Industrial production methods for 1,3-Cyclopentanedione, 2-(2-propenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclopentanedione, 2-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The propenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,3-Cyclopentanedione, 2-(2-propenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Cyclopentanedione, 2-(2-propenyl)- involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, or induction of cell death in cancer cells. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system.

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclopentanedione: An isomer of 1,3-Cyclopentanedione with the carbonyl groups at positions 1 and 2.

    2-Allyl-1,3-cyclopentanedione: A similar compound with an allyl group at the 2-position.

    Cyclopentane-1,3-dione: The parent compound without any substituents.

Uniqueness

1,3-Cyclopentanedione, 2-(2-propenyl)- is unique due to the presence of the propenyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other cyclopentanedione derivatives and contributes to its specific applications in research and industry.

Properties

CAS No.

67136-10-1

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-prop-2-enylcyclopentane-1,3-dione

InChI

InChI=1S/C8H10O2/c1-2-3-6-7(9)4-5-8(6)10/h2,6H,1,3-5H2

InChI Key

DMZQFYFIHVSEBA-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)CCC1=O

Origin of Product

United States

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